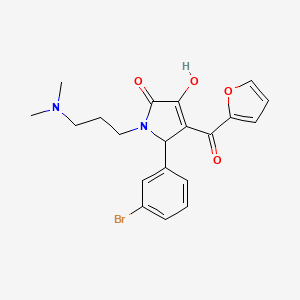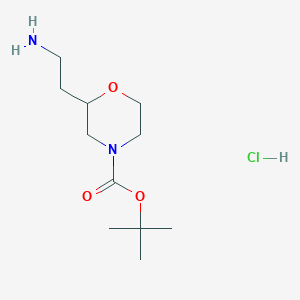![molecular formula C18H14BrNO5 B2766557 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 329701-43-1](/img/structure/B2766557.png)
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 4-Bromo-2,5-dimethoxyphenethylamine, also known as 2C-B . 2C-B is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin . It belongs to the class of organic compounds known as dimethoxybenzenes .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Research on related compounds like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione has focused on their crystal structure and molecular interactions. For example, one study detailed the planarity and orientation of the phenyl group and the isoindole-1,3(2H)-dione group within the molecule, highlighting weak C—H...O interactions that link molecules in a zigzag chain and C—H...π interactions between groups within the structure (Tariq et al., 2010). This suggests that compounds with isoindole-1,3-dione structures can form specific molecular arrangements and interactions that could be of interest in materials science, for the development of molecular crystals, or in drug design where specific molecular orientations are crucial.
Synthesis and Chemical Reactions
Another area of research explores the synthesis pathways and chemical reactions of isoindole-1,3-dione derivatives. For example, Claessens et al. (2008) discussed a synthesis method for benzo[f]isoindole-4,9-diones starting from specific reactants, demonstrating the versatility of isoindole-1,3-dione derivatives in chemical synthesis (Claessens et al., 2008). Such studies underscore the potential of isoindole-1,3-dione derivatives in synthetic chemistry, offering pathways to novel compounds with diverse applications.
Biological Activities and Applications
Certain isoindole-1,3-dione derivatives have been examined for their biological activities. For instance, Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, finding it to exhibit good inhibitory activity, which suggests potential applications in treating neurodegenerative diseases like Alzheimer’s (Andrade-Jorge et al., 2018). This highlights the relevance of isoindole-1,3-dione derivatives in pharmacological research, particularly in the search for new therapeutic agents.
Mecanismo De Acción
2C-B acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors . It enhances skin sensitivity and responsiveness to smells and tastes at low doses . The mechanism of action for the specific compound “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is not mentioned in the sources .
Safety and Hazards
2C-B is a controlled substance in many countries due to its psychoactive properties . The toxicity of 2C-B is not fully known, although high doses may cause serious vasoconstriction of the extremities . The safety and hazards associated with “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not detailed in the sources .
Propiedades
IUPAC Name |
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-24-15-8-13(19)16(25-2)7-12(15)14(21)9-20-17(22)10-5-3-4-6-11(10)18(20)23/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPGVFJFRRZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine](/img/structure/B2766476.png)

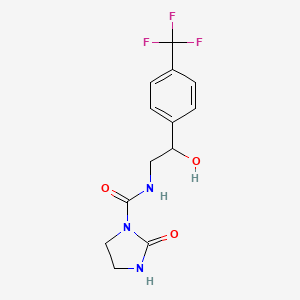
![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
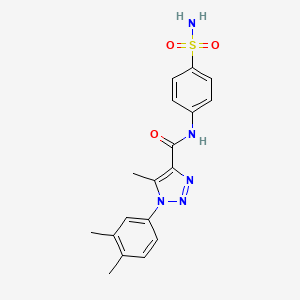
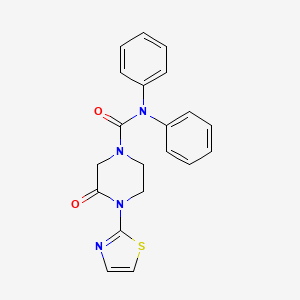
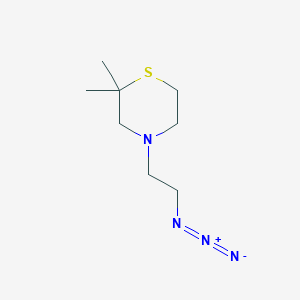
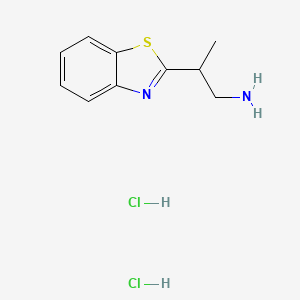
![N,6-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2766490.png)
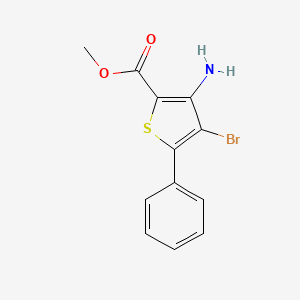
![N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
